3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS No.: 1010897-75-2
Cat. No.: VC5288994
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010897-75-2 |
|---|---|
| Molecular Formula | C21H20ClNO3 |
| Molecular Weight | 369.85 |
| IUPAC Name | 3-(4-chlorophenyl)-2-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C21H20ClNO3/c1-3-10-23-11-17-18(25-12-23)9-8-16-20(24)19(13(2)26-21(16)17)14-4-6-15(22)7-5-14/h4-9H,3,10-12H2,1-2H3 |
| Standard InChI Key | CEMVITDWAGFOJU-UHFFFAOYSA-N |
| SMILES | CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C)OC1 |
Introduction
General Synthetic Approach
The synthesis of this compound likely involves multi-step reactions combining:
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Formation of the Chromene Core:
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Starting from salicylaldehyde derivatives or related phenolic precursors.
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Cyclization reactions with appropriate aldehydes or ketones to form the chromene framework.
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Introduction of the Oxazine Ring:
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Reaction with amines or amide derivatives under cyclization conditions to form the oxazine moiety.
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Functionalization:
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Selective substitution reactions to introduce the chlorophenyl, methyl, and propyl groups.
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Example Reaction Scheme
A plausible synthetic route might involve:
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Condensation of a substituted salicylaldehyde with a ketone (e.g., acetophenone derivative).
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Cyclization with an amine (e.g., propylamine) to form the oxazine ring.
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Chlorination or introduction of the chlorophenyl group using electrophilic aromatic substitution.
Pharmaceutical Relevance
Compounds with similar structures often exhibit biological activity due to their aromatic and heterocyclic systems. Possible applications include:
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Antimicrobial Agents: The oxazine ring is known for its potential antibacterial and antifungal properties.
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Anticancer Activity: Chlorinated aromatic systems can enhance cytotoxicity against cancer cells.
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Neurological Drugs: Chromene derivatives are investigated for their effects on neurological pathways.
Material Science
The compound's rigid and aromatic nature may make it suitable as a precursor in materials chemistry for developing advanced polymers or dyes.
Spectroscopic Data
To confirm its structure, analytical techniques such as:
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NMR Spectroscopy:
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NMR: Signals corresponding to aromatic protons (chlorophenyl group), aliphatic protons (propyl group), and the methyl group.
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NMR: Peaks for carbon atoms in the chromene and oxazine rings.
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Mass Spectrometry (MS):
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Molecular ion peak confirming consistent with CHClNO.
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Infrared Spectroscopy (IR):
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Characteristic bands for C=O (carbonyl group), C-N (oxazine), and aromatic C-H stretches.
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Crystallographic Data
If crystallized, X-ray diffraction could reveal:
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Bond lengths and angles within the fused heterocyclic system.
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Planarity or deviations in the chromene core due to substituents.
Comparative Data Table
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